4-Boronobenzenesulfonic acid
Overview
Description
4-Boronobenzenesulfonic acid is an organic compound with the molecular formula C6H7BO5S. It is a white crystalline solid that is soluble in water and various organic solvents. This compound is notable for its dual functional groups: a boronic acid group and a sulfonic acid group, which confer unique chemical properties and reactivity.
Preparation Methods
4-Boronobenzenesulfonic acid can be synthesized through several methods. One common approach involves the reaction of benzenesulfonic acid with boric acid or triphenylborane in the presence of a suitable solvent and catalyst. The reaction typically requires heating to facilitate the formation of the desired product .
Another method involves the use of diazonium salts as intermediates. In this process, p-aminobenzenesulfonic acid is first converted to its diazonium salt, which is then reacted with tetrahydroxyborate to yield this compound . This method is advantageous due to its simplicity and the ease of product purification.
Chemical Reactions Analysis
4-Boronobenzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The sulfonic acid group can be reduced to a sulfonate or sulfinate.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts like palladium complexes. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Boronobenzenesulfonic acid has a wide range of applications in scientific research:
Biology: The compound is employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: It is investigated for its potential use in drug development, particularly in the design of boron-containing pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Boronobenzenesulfonic acid involves its ability to interact with various molecular targets through its boronic acid and sulfonic acid groups. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The sulfonic acid group can participate in acid-base reactions and hydrogen bonding, contributing to the compound’s catalytic activity and solubility .
Comparison with Similar Compounds
4-Boronobenzenesulfonic acid can be compared with other similar compounds, such as:
4-Bromobenzenesulfonic acid: This compound has a bromine atom instead of a boronic acid group, which affects its reactivity and applications.
Phenylboronic acid: Lacks the sulfonic acid group, making it less versatile in certain reactions but still useful in Suzuki-Miyaura coupling.
4-Chlorobenzenesulfonic acid: Similar to 4-Bromobenzenesulfonic acid but with a chlorine atom, leading to different reactivity and uses.
The uniqueness of this compound lies in its dual functional groups, which provide a combination of reactivity and versatility not found in the other compounds.
Properties
IUPAC Name |
4-boronobenzenesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BO5S/c8-7(9)5-1-3-6(4-2-5)13(10,11)12/h1-4,8-9H,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCPDRGMZQSQOCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)S(=O)(=O)O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20603572 | |
Record name | 4-Boronobenzene-1-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20603572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
913836-00-7 | |
Record name | 4-Boronobenzene-1-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20603572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(dihydroxyboranyl)benzene-1-sulfonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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